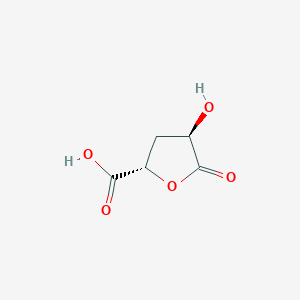

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

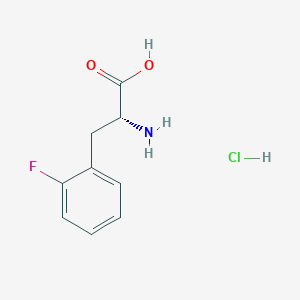

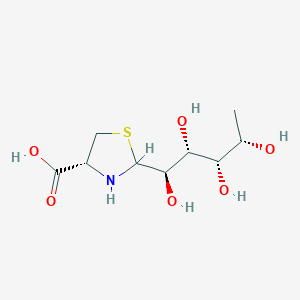

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₉H₉ClO₃ and its molecular weight is 200.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

UV-Absorption and Light Permeating Ability :

- A study synthesized a compound from 4-hydroxybenzenepropanoic acid methyl ester, indicating its potential as a new and good ultraviolet absorber (Hu Xiao-bo, 2006).

Role in Tautomerism and Solvatochromism :

- Arylhydrazones of β-diketones, including a compound synthesized from 2-hydroxybenzenesulfonic acid, have been characterized for their UV–VIS spectra, showcasing their tautomerism and solvatochromism properties (W. Kuźnik et al., 2012).

Synthesis of α-Hydroxycarbonsäuren and 1-Amino-2-alkoholen :

- Research demonstrates the hydrolysis and hydrogenation of (R)-Cyanhydrins to α-Hydroxycarbonsauren and 1- Amino-2-alkoholen, highlighting a method to synthesize (R)-α-hydroxy carboxylic acids (T. Ziegler et al., 1990).

Syntheses in Pharmaceutical Compounds :

- The synthesis of methyl p-chloro-3-hydroxytyrosinates has been achieved from 3-chloro-4-hydroxybenzoic acid, underlining its significance in pharmaceutical compound development (A. Girard et al., 1996).

Metal-Free α-Hydroxylation :

- A study developed a direct metal-free α-hydroxylation of α-unsubstituted β-oxoesters and β-oxoamides using m-chloroperbenzoic acid, facilitating access to α-hydroxy-β-dicarbonyl moieties, crucial in the synthesis of biological targets (H. Asahara & N. Nishiwaki, 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the introduction of the chloro substituent, and the formation of the chiral center at the β-carbon of the propanoic acid moiety.", "Starting Materials": ["Phenol", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride"], "Reaction": ["1. Phenol is protected with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 2-(phenoxymethyl)acetoacetate.", "2. Ethyl 2-(phenoxymethyl)acetoacetate is treated with hydrochloric acid to remove the protecting group and form 2-(phenoxymethyl)acetoacetic acid.", "3. 2-(Phenoxymethyl)acetoacetic acid is treated with thionyl chloride to form 2-chloro-2-(phenoxymethyl)acetic acid.", "4. 2-Chloro-2-(phenoxymethyl)acetic acid is reduced with sodium borohydride to form (R)-2-Chloro-β-hydroxyphenylacetic acid.", "5. (R)-2-Chloro-β-hydroxyphenylacetic acid is treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "6. The resulting alcohol is treated with methanol and hydrochloric acid to form the methyl ester.", "7. The methyl ester is reduced with sodium cyanoborohydride to form (R)-2-Chloro-β-hydroxybenzyl alcohol.", "8. (R)-2-Chloro-β-hydroxybenzyl alcohol is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzaldehyde.", "9. (R)-2-Chloro-β-hydroxybenzaldehyde is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzoic acid."] } | |

Número CAS |

40620-53-9 |

Fórmula molecular |

C₉H₉ClO₃ |

Peso molecular |

200.62 |

Sinónimos |

(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.